O-Désméthyl Indométacine-d4

Vue d'ensemble

Description

O-Desmethyl Indomethacin-d4 is a deuterium-labeled derivative of O-Desmethyl Indomethacin. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium atoms into the molecular structure of O-Desmethyl Indomethacin-d4 allows for its use as a tracer in pharmacokinetic and metabolic studies .

Applications De Recherche Scientifique

O-Desmethyl Indomethacin-d4 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in studies involving reaction mechanisms and pathways.

Biology: Employed in metabolic studies to track the distribution and breakdown of drugs within biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of products

Mécanisme D'action

- COX enzymes catalyze the conversion of arachidonic acid (AA) into prostaglandins (PGs) and thromboxanes. By inhibiting COX, O-Desmethyl Indomethacin-d4 reduces the production of these inflammatory mediators .

- This inhibition leads to reduced inflammation, pain, and fever, making O-Desmethyl Indomethacin-d4 effective in various conditions, including rheumatoid arthritis, osteoarthritis, and acute gouty arthritis .

- Downstream effects include decreased vasodilation, reduced pain signaling, and diminished inflammatory responses .

- Its main metabolites are formed through these reactions, contributing to its overall pharmacokinetic profile .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Analyse Biochimique

Biochemical Properties

O-Desmethyl Indomethacin-d4 interacts with various enzymes and proteins in the body. It is primarily metabolized through direct acylglucuronidation by UGT2B7 and UGT1A93 and cytochrome P450 2C9-mediated O-demethylation . These interactions play a crucial role in the biochemical reactions involving O-Desmethyl Indomethacin-d4.

Cellular Effects

O-Desmethyl Indomethacin-d4 can have diverse effects on cellular processes. For instance, it has been suggested that Indomethacin, the parent compound, can induce heterogeneity in lipid membranes, potentially influencing cell signaling events

Molecular Mechanism

It is known that Indomethacin, the parent compound, exerts its effects by inhibiting the synthesis of prostaglandins, which mediate inflammatory reactions in the body . O-Desmethyl Indomethacin-d4, being a metabolite of Indomethacin, may share similar mechanisms of action.

Temporal Effects in Laboratory Settings

It is known that Indomethacin undergoes extensive biodegradation via O-demethylation . This suggests that the effects of O-Desmethyl Indomethacin-d4 may change over time due to metabolic processes.

Dosage Effects in Animal Models

It is known that the parent compound, Indomethacin, has a potent anti-inflammatory effect in both in vitro and in vivo models .

Metabolic Pathways

O-Desmethyl Indomethacin-d4 is involved in several metabolic pathways. It is primarily metabolized via O-demethylation, N-deacylation, or both reactions . The main metabolites formed in the liver are O-desmethyl-indomethacin (DMI), O-deschlorobenzoyl-indomethacin (DBI), O-desmethyl-N-deschlorobenzoyl-indomethacin (DMBI), and their conjugates with glucuronides .

Méthodes De Préparation

The synthesis of O-Desmethyl Indomethacin-d4 involves several chemical reactions starting from Indomethacin. The primary steps include:

Deuteration: The introduction of deuterium atoms into the molecular structure. This is typically achieved through reactions with deuterides.

Amination with Formic Acid:

Reduction Reactions: These reactions are used to reduce specific functional groups within the molecule to achieve the desired structure.

Industrial production methods for O-Desmethyl Indomethacin-d4 are similar to laboratory synthesis but are scaled up to meet commercial demand. These methods ensure high purity and yield of the final product.

Analyse Des Réactions Chimiques

O-Desmethyl Indomethacin-d4 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Comparaison Avec Des Composés Similaires

O-Desmethyl Indomethacin-d4 is unique due to the incorporation of deuterium atoms, which distinguishes it from other similar compounds. Some similar compounds include:

O-Desmethyl Indomethacin: The non-deuterated form of O-Desmethyl Indomethacin-d4.

Indomethacin: The parent compound from which O-Desmethyl Indomethacin-d4 is derived.

O-Desmethyl-N-deschlorobenzoyl-Indomethacin: Another metabolite of Indomethacin.

The uniqueness of O-Desmethyl Indomethacin-d4 lies in its use as a stable isotope-labeled compound, which provides advantages in tracing and quantifying the compound in various studies.

Activité Biologique

O-Desmethyl Indomethacin-d4 is a stable isotope-labeled derivative of indomethacin, a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. This compound has garnered attention in pharmacological research due to its unique biological activities, which extend beyond those of its parent compound. This article provides a comprehensive overview of the biological activity of O-Desmethyl Indomethacin-d4, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

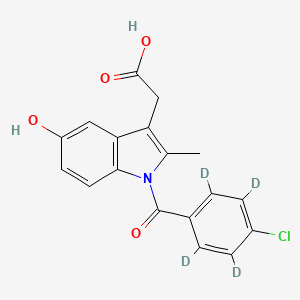

O-Desmethyl Indomethacin-d4 has the chemical formula C18H14ClNO4 and a molecular weight of 347.76 g/mol. Its structure is characterized by the presence of a chlorobenzene ring and a carboxylic acid group, which are essential for its biological activity. The deuterium labeling (d4) allows for precise tracking in metabolic studies and pharmacokinetic analyses.

O-Desmethyl Indomethacin-d4 exhibits several mechanisms of action that contribute to its biological activity:

- Cyclooxygenase Inhibition : Similar to indomethacin, it inhibits cyclooxygenase (COX) enzymes COX-1 and COX-2, leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain.

- Anti-inflammatory Effects : The compound has been shown to reduce inflammation in various models, making it useful in treating conditions like rheumatoid arthritis and osteoarthritis.

- Impact on Cellular Signaling : O-Desmethyl Indomethacin-d4 influences several cellular signaling pathways, including the MAPK/ERK pathway and NF-κB signaling, which are critical in mediating inflammatory responses .

Biological Activities

The biological activities of O-Desmethyl Indomethacin-d4 can be summarized in the following table:

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Reduces inflammation by inhibiting COX enzymes. |

| Analgesic | Provides pain relief through prostaglandin synthesis inhibition. |

| Antitumor Activity | Exhibits potential antitumor effects by inducing apoptosis in cancer cells. |

| Neuroprotective Effects | May protect neuronal cells by modulating inflammatory responses. |

| Drug Interaction Potential | Alters pharmacokinetics of co-administered drugs (e.g., sulfasalazine). |

Case Studies and Research Findings

- Pharmacokinetics and Drug Interactions : A study demonstrated that O-Desmethyl Indomethacin-d4 significantly increased the absorption of sulfasalazine in rat models, indicating its potential to alter drug interactions in clinical settings . This finding suggests that careful consideration is needed when prescribing these medications together.

- Inflammatory Models : In vitro studies using human cell lines showed that O-Desmethyl Indomethacin-d4 effectively reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This reduction correlates with decreased activation of NF-κB, highlighting its role in modulating immune responses .

- Cancer Research : Research involving prostate cancer cell lines indicated that O-Desmethyl Indomethacin-d4 could induce apoptosis through mitochondrial pathways. This effect was associated with increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .

Propriétés

IUPAC Name |

2-[1-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-5-hydroxy-2-methylindol-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO4/c1-10-14(9-17(22)23)15-8-13(21)6-7-16(15)20(10)18(24)11-2-4-12(19)5-3-11/h2-8,21H,9H2,1H3,(H,22,23)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLNWQPYFBIALN-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)N2C(=C(C3=C2C=CC(=C3)O)CC(=O)O)C)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675811 | |

| Record name | {1-[4-Chloro(~2~H_4_)benzene-1-carbonyl]-5-hydroxy-2-methyl-1H-indol-3-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189916-55-9 | |

| Record name | {1-[4-Chloro(~2~H_4_)benzene-1-carbonyl]-5-hydroxy-2-methyl-1H-indol-3-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.